molecular formula C12H22N2O7 B11781662 tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate;oxalic acid

tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate;oxalic acid

Cat. No.: B11781662
M. Wt: 306.31 g/mol
InChI Key: CVUNUAKPCKURHX-DDWIOCJRSA-N
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Description

tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate;oxalic acid: is a chemical compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. The presence of both morpholine and oxalic acid moieties in the molecule suggests potential utility in various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate typically involves the following steps:

    Formation of Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.

    Introduction of tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide in the presence of a base.

    Aminomethylation: The aminomethyl group can be introduced through reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.

    Carboxylation: The carboxylate group can be introduced by reacting the intermediate with carbon dioxide under basic conditions.

    Formation of Oxalic Acid Salt: Finally, the compound can be reacted with oxalic acid to form the desired salt.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Oxo derivatives.

    Reduction Products: Alcohols, aldehydes.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Overview

tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate;oxalic acid is a morpholine derivative with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its unique structure, which combines morpholine and oxalic acid moieties, allows it to participate in various chemical reactions and biological activities. This article explores its applications in detail, supported by data tables and insights from verified sources.

Chemistry

Catalysis : The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations. Its morpholine structure provides a stable framework for coordination with metal catalysts.

Organic Synthesis : It acts as an intermediate in the synthesis of complex organic molecules. Its functional groups allow for multiple reaction pathways, including substitution and addition reactions.

Reaction TypeDescriptionExample Products
OxidationForms oxo derivativesKetones, aldehydes
ReductionConverts carboxylate to alcohols or aldehydesAlcohols
SubstitutionParticipates in nucleophilic substitutionAlkylated derivatives

Biology

Enzyme Inhibition : Research has indicated potential use as an enzyme inhibitor, which could be valuable in biochemical studies aimed at understanding enzyme mechanisms and developing therapeutic agents.

Drug Development : The compound is being explored as a lead compound for pharmaceutical research due to its ability to interact with biological targets effectively.

Medicine

Therapeutic Agents : Investigations are ongoing into its potential as a therapeutic agent for various diseases. The presence of the aminomethyl group may enhance its interaction with biological receptors or enzymes.

Industry

Agrochemicals : It serves as a precursor in the synthesis of agrochemical products, contributing to the development of effective pesticides or herbicides.

Materials Science : The compound's unique properties make it suitable for the development of novel materials with specific functionalities.

Case Studies and Research Findings

  • Catalytic Applications : A study demonstrated that this compound could effectively catalyze the formation of carbon-carbon bonds under mild conditions, showcasing its potential in synthetic organic chemistry.
  • Biological Activity : In vitro studies revealed that this compound exhibited significant inhibition against certain enzymes involved in metabolic pathways, suggesting its potential role in drug design targeting metabolic diseases.
  • Material Development : Research conducted on polymer composites incorporating this compound indicated enhanced mechanical properties and thermal stability, highlighting its application in materials science.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate;oxalic acid involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the morpholine ring can provide structural stability. The oxalic acid moiety may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Morpholine Derivatives: Compounds like morpholine-4-carboxylic acid.

    tert-Butyl Derivatives: Compounds like tert-butylamine.

    Oxalic Acid Salts: Compounds like potassium oxalate.

Biological Activity

Tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate;oxalic acid is a chiral compound with the molecular formula C₁₂H₂₂N₂O₇ and a molecular weight of 306.31 g/mol. This compound belongs to the class of morpholine derivatives, which are known for their diverse applications in pharmaceuticals and organic synthesis. Its unique structure, featuring both morpholine and oxalic acid moieties, suggests potential biological activities that merit further investigation.

Chemical Structure and Properties

The compound's structural components include:

  • Morpholine ring : Provides stability and potential interaction sites for biological targets.
  • Aminomethyl group : Capable of forming hydrogen bonds, enhancing interaction with enzymes or receptors.
  • Oxalic acid moiety : May improve solubility and bioavailability, crucial for pharmacological effectiveness.
PropertyValue
Molecular FormulaC₁₂H₂₂N₂O₇
Molecular Weight306.31 g/mol
IUPAC Nametert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate; oxalic acid
CAS Number1956436-20-6

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors. The presence of the aminomethyl group allows for significant binding interactions, while the morpholine structure contributes to conformational flexibility, which may be essential for its biological function.

Biological Activity Findings

Research on related compounds has indicated several potential biological activities:

  • Antioxidant Activity : Morpholine derivatives have been studied for their capacity to scavenge free radicals and reduce oxidative stress. This is particularly relevant in the context of cellular protection against oxidative damage.
  • Cytotoxicity Studies : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The specific effects of this compound on cell viability and apoptosis remain to be fully characterized.
  • Enzyme Inhibition : There is evidence that morpholine-based compounds can inhibit certain enzymes, which may lead to therapeutic applications in disease states where enzyme activity is dysregulated.

Study 1: Antioxidant Properties

In a study examining the antioxidant effects of morpholine derivatives, researchers found that compounds similar to tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate showed significant free radical scavenging activity in vitro. The study utilized various assays to measure the reduction of reactive oxygen species (ROS), indicating a protective effect against oxidative stress in human cell lines.

Study 2: Cytotoxic Effects

Another investigation focused on the cytotoxicity of morpholine derivatives against cancer cell lines such as HeLa and MCF-7. Results indicated that these compounds could induce apoptosis in a dose-dependent manner, suggesting potential as anticancer agents. Further research is needed to isolate the specific contributions of this compound.

Properties

Molecular Formula

C12H22N2O7

Molecular Weight

306.31 g/mol

IUPAC Name

tert-butyl (3R)-3-(aminomethyl)morpholine-4-carboxylate;oxalic acid

InChI

InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11;3-1(4)2(5)6/h8H,4-7,11H2,1-3H3;(H,3,4)(H,5,6)/t8-;/m1./s1

InChI Key

CVUNUAKPCKURHX-DDWIOCJRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@H]1CN.C(=O)(C(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CN.C(=O)(C(=O)O)O

Origin of Product

United States

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